![molecular formula C21H22O2S B14268842 4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) CAS No. 178810-21-4](/img/structure/B14268842.png)
4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) is an organic compound that features a thiophene ring linked to two dimethylphenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) typically involves the condensation of thiophene-2-carbaldehyde with 2,5-dimethylphenol in the presence of a suitable catalyst. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[(Thiophen-2-yl)methylene]bis(phenol): Similar structure but lacks the dimethyl groups, which may affect its reactivity and applications.
4,4’-[(Furan-2-yl)methylene]bis(2,5-dimethylphenol): Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.
4,4’-[(Pyridin-2-yl)methylene]bis(2,5-dimethylphenol): Features a pyridine ring, which can introduce basicity and alter its interaction with biological targets.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
178810-21-4 |
|---|---|
Molekularformel |
C21H22O2S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-[(4-hydroxy-2,5-dimethylphenyl)-thiophen-2-ylmethyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C21H22O2S/c1-12-10-18(22)14(3)8-16(12)21(20-6-5-7-24-20)17-9-15(4)19(23)11-13(17)2/h5-11,21-23H,1-4H3 |
InChI-Schlüssel |
LSSIEXWTLICHHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C)C(C2=CC=CS2)C3=C(C=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
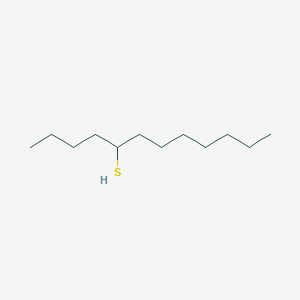

![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
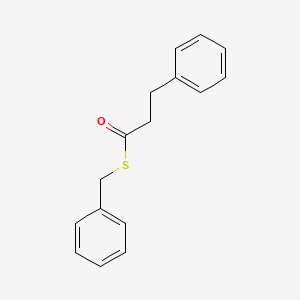

![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
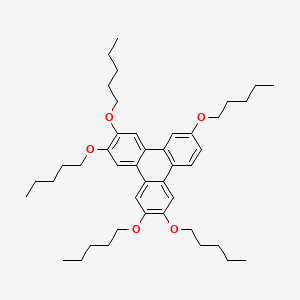
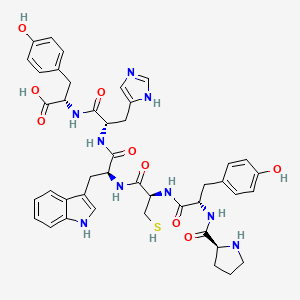
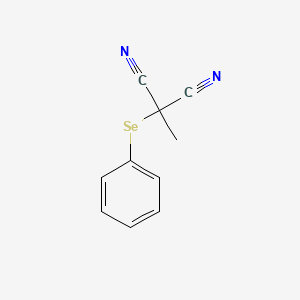

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
